5-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine
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Overview
Description
The compound 5-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine is an organic molecule characterized by its unique oxadiazole core linked to a dimethylmorpholine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves a multi-step process. One common method starts with the reaction of a suitable oxadiazole precursor with a dimethylmorpholine derivative. The reaction conditions usually require a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under inert atmosphere to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production scales up these synthetic routes using more robust and efficient methodologies. Continuous flow reactors can be employed to improve reaction efficiency and yield. Catalysts might be introduced to enhance reaction rates and selectivity, and the reaction parameters are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of hydroxylated derivatives. Common oxidizing agents used include potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxadiazole ring can lead to amino derivatives. Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: The oxadiazole ring can be substituted at various positions, depending on the reaction conditions. Halogenation, alkylation, and acylation are some examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products Formed:
Hydroxylated derivatives through oxidation.
Amino derivatives via reduction.
Various substituted products depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo diverse chemical reactions makes it versatile for synthetic applications.
Biology: In biology, it can be used as a tool to study biological pathways. The compound’s unique structure allows it to interact with specific biological targets, making it useful in probing enzyme functions and cellular processes.
Medicine: The compound holds potential in medicinal chemistry. Its unique structure can be modified to develop new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Industrial applications may include its use as an intermediate in the synthesis of agrochemicals or polymer additives. Its stability and reactivity profile make it suitable for these large-scale applications.
Mechanism of Action
The mechanism of action of 5-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or modifying their activity. Pathways involved often depend on the specific biological system being studied, but can include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
5-[(2-methylthioethyl)-amino]-1,2,4-oxadiazole.
N,N-dimethyl-1,2,4-oxadiazol-3-amine.
Uniqueness: Compared to similar compounds, 5-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine stands out due to the specific combination of the dimethylmorpholine structure with the oxadiazole ring
By understanding these aspects, researchers can further explore the potential and applications of this compound in various scientific fields.
Properties
IUPAC Name |
5-[[(2,2-dimethyloxan-4-yl)-ethylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-6-18(11-7-8-19-14(2,3)9-11)10-12-15-13(16-20-12)17(4)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVQUCMTXPQTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)N(C)C)C2CCOC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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